In-Depth Technical Guide: 6-Bromo-5-nitropyridin-2-amine
In-Depth Technical Guide: 6-Bromo-5-nitropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to 6-Bromo-5-nitropyridin-2-amine. This compound is a valuable building block in medicinal chemistry and drug discovery, offering a versatile scaffold for the development of novel therapeutic agents.
Core Chemical Properties
6-Bromo-5-nitropyridin-2-amine, identified by the CAS Number 84487-05-8, possesses a unique substitution pattern on the pyridine ring that imparts specific reactivity and potential for further functionalization. Below is a summary of its key chemical and physical properties.
| Property | Value |
| Molecular Formula | C₅H₄BrN₃O₂ |
| Molecular Weight | 218.01 g/mol |
| Melting Point | 199-202°C (for the isomer 6-Bromo-3-nitropyridin-2-amine) |
| Boiling Point | 357.488°C at 760 mmHg |
| Density | 1.9 g/cm³ |
| Flash Point | 165.2°C |
| Solubility | Data not available |
Synthesis and Reactivity
The synthesis of 6-Bromo-5-nitropyridin-2-amine typically involves a multi-step process starting from a substituted pyridine derivative. A general synthetic approach involves the bromination and nitration of an appropriate aminopyridine precursor. The precise regioselectivity of these reactions is crucial and often requires careful control of reaction conditions.
General Synthetic Workflow:
Caption: A generalized workflow for the synthesis of 6-Bromo-5-nitropyridin-2-amine.
The presence of the bromine atom at the 6-position and the nitro group at the 5-position makes the pyridine ring susceptible to nucleophilic aromatic substitution. The amino group at the 2-position can be readily diazotized or acylated, providing further avenues for derivatization. This compound is a valuable precursor for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to introduce diverse aryl or heteroaryl moieties.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling:
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of a bromo-aminopyridine derivative with an arylboronic acid. This method can be adapted for 6-Bromo-5-nitropyridin-2-amine.
Materials:
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6-Bromo-5-nitropyridin-2-amine
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Arylboronic acid (1.2-1.5 equivalents)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
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Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
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Solvent (e.g., 1,4-dioxane/water mixture, toluene, or DMF)
Procedure:
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To a reaction vessel, add 6-Bromo-5-nitropyridin-2-amine, the arylboronic acid, the palladium catalyst, and the base.
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Purge the vessel with an inert gas (e.g., nitrogen or argon).
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Add the degassed solvent system to the reaction mixture.
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Heat the mixture to the desired temperature (typically 80-120°C) and stir for the required time (monitored by TLC or LC-MS).
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Upon completion, cool the reaction to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
6-Bromo-5-nitropyridin-2-amine and its derivatives should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.[1] Avoid inhalation of dust and contact with skin and eyes.[1] In case of contact, wash the affected area thoroughly with water.[2][3] Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1][4]
Biological Activity and Signaling Pathways
While the specific biological activities and signaling pathways of 6-Bromo-5-nitropyridin-2-amine are not extensively documented in publicly available literature, its structural motifs are present in numerous compounds with known pharmacological properties. The aminopyridine scaffold is a common feature in many kinase inhibitors and other targeted therapies. The bromo and nitro functionalities offer handles for further chemical modification to explore structure-activity relationships and develop potent and selective drug candidates. For instance, the related compound 6-Bromo-5-methylpyridin-2-amine is described as an imidazopyridine drug that has shown to inhibit the growth of bacterial strains in vitro. Further research is warranted to elucidate the biological profile of 6-Bromo-5-nitropyridin-2-amine and its derivatives.
Caption: Potential logical relationships for drug discovery based on the compound's structure.
Spectral Data Interpretation
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¹H NMR: Signals corresponding to the two aromatic protons on the pyridine ring and the protons of the amino group. The chemical shifts will be influenced by the electron-withdrawing nitro group and the bromine atom.
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¹³C NMR: Resonances for the five carbons of the pyridine ring. The carbons attached to the bromine and nitro groups will show characteristic shifts.
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IR Spectroscopy: Stretching vibrations for the N-H bonds of the amino group (typically two bands for a primary amine), C-H bonds of the aromatic ring, C=N and C=C bonds of the pyridine ring, and the characteristic symmetric and asymmetric stretches of the nitro group.
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Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound, along with fragmentation patterns characteristic of the bromo-nitropyridine structure. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be a key feature.
Researchers are advised to acquire and interpret their own analytical data for confirmation of structure and purity.
